Cas no 1519-36-4 (9,10-Anthracenedione,1,4-dimethyl-)
1519-36-4 structure
Product Name:9,10-Anthracenedione,1,4-dimethyl-
9,10-Anthracenedione,1,4-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- 9,10-Anthracenedione,1,4-dimethyl-
- 1,4-DIMETHYLANTHRAQUINONE
- 1.4-Dimethylanthraquinone
- DIMETHYLANTHRAQUINONE,1,4-(RG)
- 1,4-dimethyl-10-anthracenedione
- 1,4-Dimethyl-9,10-anthracenedione
- 1,4-Dimethyl-9,10-anthraquinone
- 1,4-dimethylanthra-9,10-quinone
- 1,4-Dimethyl-anthrachinon
- 1,4-DIMETHYL-ANTHRAQUINONE
- 9.10-Dioxo-1.4-dimethyl-9.10-dihydro-anthracen
- 9.10-Dioxo-1.4-dimethyl-anthracen-dihydrid-(9.10)
- DIMETHYLANTHRAQUINONE,1,4
- TIMTEC-BB SBB008145
- DIMETHYLANTHRAQUINONE,1,4-
- 1,4-Dimethylanthracene-9,10-dione
- SCHEMBL55743
- 1,4-Dimethylanthra-9,10-quinone #
- FT-0606890
- 9,10-Anthracenedione, 1,4-dimethyl-
- NS00015882
- F8889-9178
- SR-01000645259-1
- 1519-36-4
- AKOS015842418
- CCG-56290
- MFCD00019169
- F87697
- DTXSID9061750
- DB-080962
-
- Inchi: 1S/C16H12O2/c1-9-7-8-10(2)14-13(9)15(17)11-5-3-4-6-12(11)16(14)18/h3-8H,1-2H3
- InChI Key: DVFAVJDEPNXAME-UHFFFAOYSA-N
- SMILES: O=C1C2C=CC=CC=2C(C2=C(C)C=CC(C)=C21)=O
Computed Properties
- Exact Mass: 236.08400
- Monoisotopic Mass: 236.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 0
- Complexity: 337
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.6
- Topological Polar Surface Area: 34.1A^2
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.233±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 293-294 ºC
- Boiling Point: 338.73°C (rough estimate)
- Flash Point: 157.4±25.7 °C
- Refractive Index: 1.6000 (estimate)
- Solubility: Insuluble (1.6E-4 g/L) (25 ºC),
- PSA: 34.14000
- LogP: 3.07880
- Solubility: Not determined
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
9,10-Anthracenedione,1,4-dimethyl- Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S24/25
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
9,10-Anthracenedione,1,4-dimethyl- Customs Data
- HS CODE:2914690090
- Customs Data:
China Customs Code:
2914690090Overview:
2914690090 Other Quinones. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Summary:
2914690090 other quinones.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
9,10-Anthracenedione,1,4-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AD71424-1g |
9,10-Anthracenedione,1,4-dimethyl- |
1519-36-4 | 1g |
$140.00 | 2024-04-20 | ||
| A2B Chem LLC | AD71424-5g |
9,10-Anthracenedione,1,4-dimethyl- |
1519-36-4 | 5g |
$407.00 | 2024-04-20 | ||
| Aaron | AR007ZFW-100mg |
9,10-Anthracenedione,1,4-dimethyl- |
1519-36-4 | 97% | 100mg |
$99.00 | 2025-02-13 | |
| Aaron | AR007ZFW-250mg |
9,10-Anthracenedione,1,4-dimethyl- |
1519-36-4 | 97% | 250mg |
$169.00 | 2025-02-13 | |
| 1PlusChem | 1P007Z7K-1g |
9,10-Anthracenedione,1,4-dimethyl- |
1519-36-4 | 1g |
$152.00 | 2024-06-20 | ||
| 1PlusChem | 1P007Z7K-5g |
9,10-Anthracenedione,1,4-dimethyl- |
1519-36-4 | 5g |
$465.00 | 2024-06-20 |
9,10-Anthracenedione,1,4-dimethyl- Related Literature
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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